molecular formula C10H16N2 B3200558 4-[(Dimethylamino)methyl]-2-methylaniline CAS No. 1018276-97-5

4-[(Dimethylamino)methyl]-2-methylaniline

Cat. No.: B3200558
CAS No.: 1018276-97-5
M. Wt: 164.25 g/mol
InChI Key: OQUKPEYUVQSUIM-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-methylaniline is a chemical compound with the CAS Registry Number 1018276-97-5 . It has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol . This aniline derivative features a dimethylaminomethyl functional group attached to its phenyl ring, a structure that may be of significant interest in organic synthesis and pharmaceutical research . The compound is related to other aniline derivatives, such as toluidine, which have documented use in the research and development of various chemical and biological applications, including the study of photosensitizers . As a building block, this compound can be utilized by researchers in medicinal chemistry for the synthesis of more complex molecules or in materials science. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-6-9(7-12(2)3)4-5-10(8)11/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUKPEYUVQSUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018276-97-5
Record name 4-[(dimethylamino)methyl]-2-methylaniline
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Theoretical Context and Research Landscape of Aminomethyl Anilines

The study of 4-[(Dimethylamino)methyl]-2-methylaniline is situated within the broader theoretical framework of substituted anilines. Aniline (B41778) and its derivatives are foundational materials in industrial and research chemistry, prized for their chemical versatility. sigmaaldrich.com The core structure of an aminomethyl aniline features an aniline moiety where the aromatic ring is substituted with an aminomethyl group (–CH₂NR₂).

The specific arrangement of functional groups in this compound—an amino group (-NH₂), a methyl group (-CH₃), and a dimethylaminomethyl group (–CH₂N(CH₃)₂) on the benzene (B151609) ring—dictates its chemical personality. The amino group is a potent activating group, increasing the electron density of the aromatic ring and directing incoming electrophiles primarily to the ortho and para positions. The presence of the tertiary amine within the dimethylaminomethyl side chain introduces an additional site of basicity and nucleophilicity. uni.lu

Academic Significance and Current Research Frontiers

The academic and industrial significance of 4-[(Dimethylamino)methyl]-2-methylaniline stems primarily from its function as a versatile chemical intermediate. It serves as a building block in the synthesis of various organic compounds, including specialized dyes and pigments. uni.lu

The structural framework of this compound is relevant to medicinal chemistry and materials science. Many secondary amines, which share structural similarities, are recognized as essential starting materials for a wide array of pharmaceuticals, such as antidepressants and analgesics, as well as agrochemicals. sigmaaldrich.com The dimethylamino functional group, in particular, is a common feature in pharmacologically active molecules and can be used to modulate properties like solubility and protein binding. Consequently, this compound and its derivatives are valuable tools for researchers studying enzyme interactions and developing new molecular probes. uni.lu

Current research frontiers extend into materials science. For instance, the dimethylamino group on the aromatic ring is structurally analogous to that in ethyl 4-(dimethylamino)benzoate, a compound utilized in photoinitiated polymerization. This suggests potential applications for this compound derivatives in the development of novel polymer resins. uni.lu

Overview of Established Synthetic and Derivatization Pathways

Regioselective Synthesis of the Substituted Aniline Core

The formation of the 2-methylaniline (o-toluidine) framework with a substituent at the 4-position is the initial strategic consideration. This requires methods that can selectively introduce functionality at the para-position relative to the amino group.

Strategic Approaches to 2-Methylaniline Functionalization

The inherent electronic properties of 2-methylaniline guide its functionalization. The amino group (-NH2) and the methyl group (-CH3) are both activating, ortho-para directing groups. In electrophilic aromatic substitution reactions, these groups work in concert to direct incoming electrophiles primarily to the C4 (para to the amino group) and C6 (ortho to the amino group) positions. Due to steric hindrance from the adjacent methyl group, the C4 position is the most electronically and sterically favored site for substitution.

A common strategy for achieving high regioselectivity involves the protection of the highly activating amino group. Acylation of 2-methylaniline with a reagent like acetic anhydride (B1165640) forms N-(2-methylphenyl)acetamide. This moderately deactivated acetamido group still directs substitution to the para position but offers better control and prevents side reactions. Following a substitution reaction, such as bromination to yield N-(4-bromo-2-methylphenyl)acetamide, the protecting group can be removed via hydrolysis to reveal the free amine, yielding a 4-substituted-2-methylaniline. google.com

Table 1: Representative Functionalization Strategy for 2-Methylaniline

Step Reaction Reagents Product Purpose
1 Amine Protection Acetic Anhydride N-(2-methylphenyl)acetamide Control reactivity and direct substitution
2 Electrophilic Substitution e.g., Br2, Acetic Acid N-(4-bromo-2-methylphenyl)acetamide Introduce functionality at the para position

Catalytic Systems in Aniline Ring Formation

An alternative to functionalizing a pre-existing aniline ring is to construct the ring from a suitably substituted precursor. The most common industrial and laboratory method for synthesizing anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound. google.com To synthesize the this compound core, one could start with a precursor such as 1-(chloromethyl)-2-methyl-4-nitrobenzene. After substitution of the chloride with dimethylamine, the resulting 2-methyl-4-nitro-N,N-dimethylbenzylamine can be reduced.

A variety of catalytic systems are effective for this transformation. Heterogeneous catalysts are often preferred for their ease of separation.

Table 2: Catalytic Systems for Nitro Group Reduction

Catalyst Hydrogen Source Typical Conditions Advantages/Disadvantages
Raney Nickel H2 gas 20–80 °C, 0.1–1 atm, Ethanol (B145695)/Methanol google.com High activity, cost-effective; can be pyrophoric.
Palladium on Carbon (Pd/C) H2 gas or Transfer agents (e.g., HCOOH) Room temp to 80 °C, Methanol/Ethyl Acetate High efficiency, good for many functional groups; may cause dehalogenation.
Platinum(IV) Oxide (PtO2) H2 gas Room temp, various solvents Very active catalyst; expensive.

Controlled Introduction of the Dimethylaminomethyl Moiety

The introduction of the dimethylaminomethyl [-CH2N(CH3)2] group onto the 2-methylaniline core is most directly achieved via an aminomethylation reaction.

Optimized Mannich-Type Reactions and Related Alkylations

The Mannich reaction is a three-component condensation that provides a direct route to the target compound. wikipedia.orgnih.gov In this specific case, 2-methylaniline (the substrate with an active hydrogen), formaldehyde (the non-enolizable aldehyde), and dimethylamine (the secondary amine) are reacted, typically under acidic conditions. youtube.com

The reaction proceeds via the in situ formation of a highly electrophilic dimethylaminomethylium ion (also known as the Eschenmoser salt cation, [CH2=N(CH3)2]+). This ion then attacks the electron-rich aromatic ring of 2-methylaniline. As previously discussed, the substitution occurs regioselectively at the C4 position, which is activated by both the amino and methyl groups and is sterically accessible.

Table 3: Representative Conditions for Mannich Reaction on Anilines

Component Role Typical Reagents/Conditions
Substrate Nucleophile 2-Methylaniline
Aldehyde Electrophile Source Formaldehyde (aqueous solution) or Paraformaldehyde
Amine Nucleophile/Iminium Precursor Dimethylamine (aqueous solution or hydrochloride salt)
Solvent Reaction Medium Ethanol, Methanol, or Water nrochemistry.com
Catalyst Promotes Iminium Ion Formation Mineral acid (e.g., HCl) in catalytic amounts youtube.com

Alternative Aminomethylation Protocols and Scope Expansion

While the classic Mannich reaction is effective, alternative protocols can offer advantages in terms of substrate scope or reaction conditions.

One alternative is the use of a pre-formed aminomethylating agent. Eschenmoser's salt (dimethylaminomethylium iodide) is a stable, crystalline solid that can be used to introduce the dimethylaminomethyl group onto nucleophiles, including activated aromatic rings, under milder conditions than the traditional Mannich reaction.

Another synthetic route is reductive amination. This two-step, one-pot process would involve the formylation of 2-methylaniline at the 4-position to generate 4-amino-3-methylbenzaldehyde. This intermediate aldehyde could then be reacted with dimethylamine to form an iminium ion, which is subsequently reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the final product. A similar strategy has been successfully employed for related structures. mdpi.com

Mechanistic Investigations of Formation Reactions

The primary mechanism for the formation of this compound is an electrophilic aromatic substitution, with the key steps of the Mannich reaction being well-established. wikipedia.orgyoutube.com

Formation of the Electrophile : The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of formaldehyde. This is typically acid-catalyzed, involving protonation of the formaldehyde carbonyl to increase its electrophilicity. youtube.com

Dehydration : The resulting hemiaminal intermediate is unstable and readily undergoes acid-catalyzed dehydration to form the highly reactive dimethylaminomethylium ion, [CH2=N(CH3)2]+. This iminium ion is the key electrophile in the reaction.

Electrophilic Aromatic Substitution : The electron-rich ring of 2-methylaniline acts as the nucleophile. The pi-electrons of the aromatic ring attack the electrophilic carbon of the dimethylaminomethylium ion. The strong activating and para-directing effect of the amino group, reinforced by the methyl group, ensures the attack occurs regioselectively at the C4 position.

Rearomatization : The resulting intermediate, a cyclohexadienyl cation (also known as a sigma complex or Wheland intermediate), loses a proton from the C4 position to restore the aromaticity of the ring, yielding the final product, this compound.

Kinetic Studies and Rate-Determining Steps in Synthesis

Kinetic studies are crucial for optimizing reaction conditions to maximize yield and minimize byproduct formation. For the Mannich-type synthesis of this compound, several parameters are known to influence the reaction rate. These include pH, temperature, and the choice of solvent. Maintaining a pH below 3 is reported to favor the formation of the necessary imine intermediate, while a temperature range of 60–80°C provides a balance between a practical reaction rate and the prevention of side reactions.

Table 1: Factors Influencing Reaction Kinetics in the Synthesis of this compound

Parameter Optimal Condition/Observation Influence on Kinetics Source
pH <3 Favors the formation of the reactive iminium intermediate.
Temperature 60–80°C Balances reaction rate against the formation of byproducts.
Solvent Polar aprotic (e.g., DMF) Enhances the solubility of reaction intermediates, potentially increasing the reaction rate.

Elucidation of Reaction Intermediates and Transition States

The mechanism of the Mannich reaction for synthesizing this compound proceeds through several well-defined intermediates. The reaction is initiated by the formation of a reactive electrophile from formaldehyde and dimethylamine.

Formation of the Iminium Ion : First, dimethylamine attacks the carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hydroxyl group and subsequent elimination of a water molecule to form the highly reactive N,N-dimethylmethyleneiminium ion, commonly known as the Eschenmoser salt precursor. This iminium ion is a potent electrophile. mdpi.com

Electrophilic Aromatic Substitution : The electron-rich ring of 2-methylaniline then acts as a nucleophile. The iminium ion attacks the aromatic ring, preferentially at the para-position due to the activating and ortho, para-directing effects of the amino and methyl groups, and steric hindrance at the ortho positions. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Re-aromatization : Finally, a proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

The formation of a Schiff base (or its protonated iminium form) is a critical intermediate step in this synthetic pathway. mdpi.comresearchgate.net The transition state for the rate-determining step likely involves the C-C bond formation between the aniline ring and the iminium ion or the subsequent decomposition of the Mannich base. mdpi.com

Table 2: Proposed Reaction Intermediates

Intermediate Description Role in Reaction
N,N-Dimethylmethyleneiminium ion A highly reactive electrophile formed from dimethylamine and formaldehyde. The key electrophilic species that attacks the aniline ring.
Sigma Complex (Wheland Intermediate) A resonance-stabilized carbocation formed after the iminium ion attacks the aromatic ring. An intermediate in the electrophilic aromatic substitution mechanism.

Sustainable and Green Chemistry Aspects in Synthesis

In line with the 12 Principles of Green Chemistry, modern synthetic approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itsphinxsai.com

Solvent Minimization and Alternative Media for Reactions

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. mdpi.com Traditional syntheses of anilines may use organic solvents like ethanol, methanol, or isopropanol. google.com While these are common, greener alternatives are actively being sought.

Table 3: Comparison of Traditional and Potential Green Solvents

Solvent Type Examples Characteristics & Implications for Green Synthesis Source
Traditional Polar Solvents Ethanol, Methanol, Isopropanol Commonly used, effective for dissolving intermediates, but can be volatile and have associated health and environmental risks. google.com
Alternative Greener Solvents 2-MeTHF, CPME, Water Derived from renewable sources (2-MeTHF), lower toxicity, reduced volatility, and can lead to improved reaction efficiency and easier work-up. nih.gov

| Solvent-Free / Neat Conditions | Grinding, solid-state reaction | Eliminates solvent waste entirely, often leading to shorter reaction times and higher efficiency. A potential strategy for certain steps. | mdpi.com |

Atom-Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. sphinxsai.com The Mannich reaction is inherently quite atom-economical, as it combines three starting molecules into one larger product with the only byproduct being a small molecule of water.

Waste reduction can be further addressed through catalyst choice and process optimization. A patent for a related process—the reduction of a nitrobenzene derivative to an aniline—highlights a method using a Raney Nickel catalyst. google.com This catalytic hydrogenation process is described as having simple steps, mild reaction conditions, no pollution, and a high product yield of 92%, all of which are hallmarks of a green chemical process. google.com

A key metric for quantifying waste is the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product. In analogous syntheses, switching from traditional methods using VOCs to greener solvents has been shown to reduce the E-Factor by more than 50%, from a range of 24-55 down to 12-22. nih.gov This demonstrates the profound impact that green chemistry strategies can have on waste reduction in the synthesis of complex amines.

Table of Mentioned Compounds

Compound Name
This compound
2-methylaniline
Formaldehyde
Dimethylamine
N,N-Dimethylmethyleneiminium ion
2-methyltetrahydrofuran (2-MeTHF)
Cyclopentyl methyl ether (CPME)
Ethanol
Methanol
Isopropanol
N,N-dimethylformamide (DMF)
Propionaldehyde
Acetanilide

Reactivity of the Aromatic Amine Functionality

The primary aromatic amine (–NH₂) is a highly influential functional group that dictates much of the molecule's reactivity, particularly concerning the aromatic ring and direct N-functionalization.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups directly attached to it: the strongly activating amino group (–NH₂) and the weakly activating methyl group (–CH₃). byjus.com The dimethylaminomethyl group, being insulated from the ring by a methylene (B1212753) spacer, exerts a less significant, primarily inductive, effect.

The –NH₂ group is a powerful ortho, para-director, while the –CH₃ group is also an ortho, para-director. byjus.comwikipedia.org In this 1,2,4-trisubstituted system, the directing effects of these groups are cooperative. The positions ortho to the highly activating –NH₂ group are C3 and C5. The C3 position is sterically hindered by the adjacent C2-methyl group. Therefore, electrophilic attack is most likely to occur at the less sterically hindered C5 position, which is ortho to the amine and meta to the methyl group.

In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the primary amine can be protonated to form an anilinium ion (–NH₃⁺). byjus.com This protonated group is a strongly deactivating meta-director. This can lead to a mixture of products, though the regioselectivity is often complex. byjus.comulisboa.pt To achieve selective substitution, the highly reactive amino group is often protected, for instance, by acetylation to form an amide, which is less activating but still an ortho, para-director. google.commakingmolecules.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
Halogenation (Bromination)Br₂ in Acetic Acid5-Bromo-4-[(dimethylamino)methyl]-2-methylaniline
Nitration (with protection)1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺/Heat5-Nitro-4-[(dimethylamino)methyl]-2-methylaniline
SulfonationFuming H₂SO₄5-Amino-2-[(dimethylamino)methyl]-4-methylbenzenesulfonic acid

Formation of Amides, Ureas, and Related Nitrogen Heterocycles

The nucleophilic primary amine readily undergoes acylation and related reactions to form a variety of derivatives.

Amide Formation: The reaction of this compound with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields N-substituted amides. masterorganicchemistry.com This is a standard Schotten-Baumann type reaction. Alternatively, direct condensation with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.comnumberanalytics.com These methods are common in peptide synthesis and proceed under mild conditions. masterorganicchemistry.com

Urea Formation: Substituted ureas are synthesized by reacting the primary amine with an isocyanate. commonorganicchemistry.com This reaction is typically rapid and occurs at room temperature in a suitable solvent like THF or dichloromethane, requiring no catalyst. commonorganicchemistry.com Another route involves the use of phosgene (B1210022) equivalents like the safer, solid triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comasianpubs.org The amine reacts with these reagents to form a reactive intermediate which then reacts with a second amine to produce the final urea. beilstein-journals.orgacs.org

Nitrogen Heterocycle Synthesis: The primary amine functionality serves as a key building block for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgrsc.orgmdpi.com For example, condensation with β-dicarbonyl compounds can lead to the formation of pyrimidines or other related structures. nih.gov Palladium-catalyzed cyclization reactions of appropriately substituted anilines (e.g., N-(2-alkynyl)anilines) are also a powerful method for constructing fused heterocycles like quinolines. nih.govnih.gov

Table 2: Derivatization of the Aromatic Amine
Derivative TypeReagentTypical ConditionsProduct Structure Type
AmideAcetyl ChloridePyridine, 0°C to RTN-Aryl Acetamide
AmideBenzoic Acid / DCCDCM, RTN-Aryl Benzamide
UreaPhenyl IsocyanateTHF, RTN-Aryl-N'-Phenyl Urea
UreaTriphosgene, then Benzylamine (B48309)DCM, RefluxN-Aryl-N'-Benzyl Urea

Reactivity of the Tertiary Amine Group

The exocyclic dimethylamino group behaves as a typical tertiary amine, participating in nucleophilic and catalytic processes.

Quaternization and Amine-Based Transformations

The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic, allowing it to react with electrophiles. The most common reaction is quaternization, where the amine attacks an alkyl halide to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org This transformation is typically achieved by heating the amine with an excess of an alkylating agent, such as an alkyl iodide or bromide, in a polar solvent like ethanol or acetonitrile. wikipedia.org The resulting quaternary ammonium salts can have applications as phase-transfer catalysts. atamankimya.com

Table 3: Quaternization of the Tertiary Amine
Alkylating AgentSolventConditionsProduct
Methyl Iodide (CH₃I)EthanolReflux4-[(Trimethylammonio)methyl]-2-methylanilinium Iodide
Ethyl Bromide (CH₃CH₂Br)AcetonitrileReflux4-[(Ethyldimethylammonio)methyl]-2-methylanilinium Bromide
Benzyl (B1604629) Bromide (C₆H₅CH₂Br)EthanolReflux4-[(Benzyldimethylammonio)methyl]-2-methylanilinium Bromide

Catalytic Roles and Coordination Chemistry

The N,N-dimethylbenzylamine structural motif is a well-known catalyst in polymer chemistry. wikipedia.orgatamankimya.com The tertiary amine can act as a catalyst for the formation of polyurethane foams by accelerating the reaction between isocyanates and polyols. ohans.comtrigon-chemie.com It also serves as an accelerator for the curing of epoxy resins with anhydrides. atamankimya.combdmaee.net In these roles, the amine's basicity and nucleophilicity are key to activating the reacting species. ohans.combdmaee.net

In coordination chemistry, this compound possesses two distinct nitrogen donor atoms: the "soft" tertiary amine and the "harder" primary aromatic amine. This arrangement allows it to potentially act as a bidentate chelating ligand (N,N'-donor) for a variety of metal ions. It can form stable five- or six-membered chelate rings depending on the coordination geometry of the metal center. Similar aminobenzylamine and aminobenzoate ligands are known to form stable complexes with transition metals like zinc(II) and alkali metals. nih.govresearchgate.net

Reactivity of the Benzylic Carbon Center

The methylene (–CH₂–) group is at a benzylic position, meaning it is directly attached to the aromatic ring. This position exhibits enhanced reactivity. chemistry.coachlibretexts.org The C-H bonds at the benzylic position are weaker than typical alkane C-H bonds because radical, cationic, or anionic intermediates at this site are stabilized by resonance with the aromatic ring. chemistry.coachjove.com

Benzylic Oxidation: Strong oxidizing agents like hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains on an aromatic ring. libretexts.orgmasterorganicchemistry.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. The reaction typically proceeds to cleave the entire alkyl side chain, leaving a carboxylic acid group attached to the ring. In this case, oxidation would likely convert the dimethylaminomethyl group into a carboxylic acid, yielding 3-methyl-4-aminobenzoic acid, with the expulsion of the dimethylamine fragment. Milder, more selective oxidation methods might potentially yield the corresponding ketone (an N,N-dimethylaminobenzoyl derivative). mdpi.com

Benzylic Halogenation: Free radical halogenation occurs selectively at the benzylic position under conditions that promote radical formation, such as the use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or peroxide) and light or heat. jove.comucalgary.ca This reaction, known as the Wohl-Ziegler reaction, would replace one of the benzylic hydrogens with a bromine atom, yielding 4-[(bromodimethylamino)methyl]-2-methylaniline. masterorganicchemistry.com This benzylic bromide is a versatile synthetic intermediate, susceptible to nucleophilic substitution and elimination reactions. libretexts.org

Functionalization and Oxidative Transformations at the Methylene Bridge

The benzylic methylene bridge is a key site for functionalization and oxidation. nih.gov Its position alpha to the aromatic ring and the tertiary amine makes it susceptible to various transformations. Oxidative processes often target this position, leading to a range of products.

Studies on analogous N,N-dimethylbenzylamines demonstrate that oxidation can proceed via different mechanisms. For instance, oxidation with 1-chlorobenzotriazole (B28376) converts substituted N,N-dimethylbenzylamines into products that, upon hydrolytic work-up, yield the corresponding benzaldehydes and benzylmethylamines. rsc.org This suggests that the methylene bridge of this compound could be oxidized to a carbonyl group under similar conditions. The reaction likely proceeds through a one-electron abstraction from the amine to form an aminium radical, followed by a product-determining deprotonation. rsc.org

Electrochemical studies on the closely related N,N-dimethyl-p-toluidine (DMPT) show that its one-electron oxidation generates a cation radical. nih.govresearchgate.net This radical species can then undergo further reactions. A key pathway involves the interaction between the cation radical and a neutral molecule of the parent amine, which acts as a base to facilitate a rate-determining proton transfer from the methyl group (analogous to the methylene bridge). researchgate.net This leads to the formation of a dimer. This reactivity highlights the susceptibility of the C-H bonds at the benzylic position to oxidative coupling.

Table 1: Potential Oxidative Transformation Products

Oxidizing Agent/MethodIntermediate SpeciesPotential Product TypeReference
1-Chlorobenzotriazole, then H₂ON,N-dimethylbenzylchloroammonium ionSubstituted Benzaldehyde rsc.org
Electrochemical OxidationCation Radical (DMPT•+)Dimerized Product nih.govresearchgate.net
MnO₂ / [Cu(II)]Benzylic Radical/CarbocationCoupling Products nih.gov

Reactions Involving Alpha-Hydrogens

The term "alpha-hydrogens" can refer to the hydrogens on the methylene bridge or on the N,N-dimethyl groups. The hydrogens on the methylene bridge are benzylic and alpha to a nitrogen, making them particularly reactive.

Kinetic studies on the decay of the N,N-dimethyl-p-toluidine (DMPT) cation radical provide significant insight. The decay is promoted by the presence of the neutral DMPT molecule, following a second-order rate law. researchgate.net This indicates that the rate-determining step is an acid-base reaction between the cation radical (acid) and the neutral amine (base), which involves the abstraction of an alpha-hydrogen from the benzylic methyl group. nih.govresearchgate.net The same principle applies to the methylene bridge hydrogens in this compound.

This proton abstraction generates a neutral radical intermediate which rapidly dimerizes. The reactivity can be influenced by the presence of other bases; studies have shown that pyridine derivatives can also promote the decay of the DMPT cation radical through a similar acid-base interaction. researchgate.net

Table 2: Kinetic Data for Alpha-Hydrogen Abstraction Analogue

ReactantsSolventProposed MechanismRate Constant (k)Reference
DMPT•+ and DMPTAcetonitrileRate-determining proton transfer6.5 x 10² M⁻¹ s⁻¹ researchgate.net
DMPT•+ and PyridineAcetonitrileRate-determining proton transferDependent on pyridine derivative researchgate.net

Multi-Component Reactions and Heterocycle Synthesis

The presence of two distinct amine functionalities makes this compound a valuable building block for multi-component reactions (MCRs) and the synthesis of complex heterocyclic systems. rug.nl MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. rsc.org

Design and Scope of Condensation Reactions

The primary aromatic amine at the 2-position is a prime nucleophile for condensation reactions, particularly with carbonyl compounds. It can readily participate in reactions that form imines, enamines, or serve as the aniline component in various named reactions. For example, it could be used in three-component benzannulation reactions with 1,3-diketones and an additional component to form highly substituted anilines. beilstein-journals.org

The design of these reactions leverages the nucleophilicity of the primary amine. Condensation with aldehydes or ketones forms a Schiff base (imine), which can be a key intermediate for further cyclization or elaboration. The steric hindrance from the adjacent methyl group and the electronic effects of the dimethylaminomethyl group at the para-position can influence the scope and efficiency of these condensation reactions.

Construction of Novel Ring Systems Incorporating the Compound Moiety

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems. The ortho-disposed primary amine and the benzylic carbon of the dimethylaminomethyl group can act as a 1,3-N,C-dinucleophile system.

A powerful strategy involves the reaction with C2 donor molecules to construct six-membered rings. For instance, 2-aminobenzylamines are known precursors for the synthesis of dihydroquinazolines when reacted with reagents like aldehydes or orthoesters. nih.gov By analogy, reacting this compound with various aldehydes could lead to the formation of novel substituted dihydroquinazoline (B8668462) derivatives. The primary amine would first condense with the aldehyde to form an imine, followed by an intramolecular cyclization involving the benzylic amine nitrogen.

Furthermore, related structures like N,N-dimethyl-p-toluidine are known to react with vinyl ethers in the presence of copper(II) chloride to yield tetrahydroquinolines. atamanchemicals.com This suggests that this compound could participate in similar cycloaddition or condensation-cyclization reactions to afford a variety of N-heterocycles.

Table 3: Potential Heterocyclic Scaffolds from this compound

Reactant(s)Potential Heterocyclic ProductReaction TypeReference Analogy
Aldehydes (R-CHO)DihydroquinazolinesCondensation-Cyclization nih.gov
1,3-DiketonesBenzodiazepinesCondensation-Cyclization-
Vinyl EthersTetrahydroquinolinesCycloaddition atamanchemicals.com
IsothiocyanatesBenzothiazinesAddition-Cyclization researchgate.net

Exploration of Rearrangement and Fragmentation Pathways

The study of rearrangement and fragmentation pathways, often investigated through mass spectrometry, provides fundamental information about the compound's stability and bond dissociation energies.

For N,N-dimethylbenzylamine derivatives, a dominant fragmentation pathway in electron ionization mass spectrometry is alpha-cleavage. libretexts.orgnist.gov This involves the cleavage of a bond alpha to the nitrogen atom. For this compound, this can occur in two primary ways:

Loss of a methyl radical: The initial ionization occurs at the tertiary nitrogen, forming a radical cation. Cleavage of a C-N bond results in the loss of a methyl radical (•CH₃) to form a stable iminium cation.

Benzylic C-N cleavage: Cleavage of the bond between the methylene bridge and the tertiary nitrogen results in the formation of a stable benzyl-type cation.

Another characteristic fragmentation for benzylamines is the formation of a tropylium (B1234903) ion (m/z 91) or its substituted analogues through rearrangement of the initial benzyl cation. The mass spectrum of N,N-dimethylamine shows a characteristic base peak from C-N bond fission and loss of a methyl group. docbrown.info

Under specific chemical conditions, such as treatment with strong acids, benzylamine derivatives can undergo skeletal rearrangements like the Wagner-Meerwein rearrangement, particularly if a carbocation intermediate can be stabilized. acs.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (MW: 164.25)

m/z (Mass/Charge Ratio)Proposed Fragment StructureFragmentation PathwayReference Analogy
164[C₁₀H₁₆N₂]⁺•Molecular Ion nist.gov
149[M - CH₃]⁺Alpha-cleavage (loss of methyl radical) nist.govdocbrown.info
120[M - N(CH₃)₂]⁺Benzylic C-N cleavage libretexts.org
58[CH₂=N(CH₃)₂]⁺Benzylic C-C cleavage nist.gov

Advanced Spectroscopic and Structural Elucidation of 4 Dimethylamino Methyl 2 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound such as 4-[(Dimethylamino)methyl]-2-methylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

A complete NMR analysis would involve a suite of experiments to map out the connectivity and spatial relationships of the atoms within the molecule.

¹H NMR: The ¹H NMR spectrum would provide initial information on the different types of protons and their relative numbers. The aromatic region would likely show complex splitting patterns for the three protons on the benzene (B151609) ring. The methyl group on the ring would appear as a singlet, as would the N,N-dimethyl protons and the benzylic methylene (B1212753) protons. The amine (-NH₂) protons might appear as a broad singlet. orgchemboulder.comlibretexts.org

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, ten distinct carbon signals are expected: six for the aromatic ring, one for the ring-attached methyl group, one for the benzylic methylene carbon, and two for the N,N-dimethyl groups. The chemical shifts would be indicative of the electronic environment of each carbon. libretexts.org

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling relationships. For the target molecule, COSY would be instrumental in confirming the coupling between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the signals for the benzylic methylene carbon and the aromatic C-H carbons would be readily identified. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is critical for piecing together the molecular skeleton. Key HMBC correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the N,N-dimethyl protons and the benzylic carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are coupled through bonds. This can be useful in determining the preferred conformation of the molecule in solution. For example, NOE correlations might be observed between the benzylic protons and the protons of the adjacent N,N-dimethyl groups.

A summary of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of structurally similar compounds, is presented in the table below.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Ar-CH6.5 - 7.5110 - 135
-CH₃ (ring)2.0 - 2.515 - 25
-CH₂-3.0 - 4.050 - 65
-N(CH₃)₂2.0 - 3.040 - 50
-NH₂Variable (broad)N/A

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) can probe the structure in the crystalline state. unipa.it This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one can gain insights into the packing of molecules in the crystal lattice and identify the presence of different polymorphs. nih.govnih.gov For this compound, ssNMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group. nih.gov

Dynamic NMR (DNMR) is used to study processes that occur on the NMR timescale, such as conformational changes or restricted rotation around single bonds. fu-berlin.deyoutube.com In this compound, there could be restricted rotation around the C-N bonds, particularly the bond connecting the dimethylamino group to the benzylic carbon. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals for the N,N-dimethyl protons. At low temperatures, where the rotation is slow on the NMR timescale, two distinct signals might be observed for the two methyl groups. As the temperature is increased, these signals would broaden and eventually coalesce into a single sharp peak at higher temperatures where the rotation is fast. The rate of this exchange process can be quantified by analyzing the line shapes at different temperatures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₆N₂), the expected monoisotopic mass is 164.13135 Da. nih.govuni.lu HRMS would be used to confirm this exact mass, thereby verifying the molecular formula. Predicted m/z values for various adducts that could be observed in an HRMS experiment are listed below. uni.lu

Adduct Predicted m/z
[M+H]⁺165.13863
[M+Na]⁺187.12057
[M-H]⁻163.12407
[M+NH₄]⁺182.16517
[M+K]⁺203.09451

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, the protonated molecule [M+H]⁺ would likely be the parent ion in an electrospray ionization (ESI) experiment. A probable and dominant fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable dimethylaminomethyl cation and a neutral 2-methylaniline radical, or vice versa. The fragmentation pattern would be key to confirming the connectivity of the different functional groups within the molecule.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-property relationships of a molecule.

Table 1: Representative Crystallographic Data for a Related Aniline (B41778) Derivative (N-[4-(Dimethylamino)benzylidene]-4-methylaniline)

ParameterValueReference
Chemical FormulaC₁₆H₁₈N₂ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)12.134 (3) nih.gov
b (Å)7.634 (2) nih.gov
c (Å)14.890 (3) nih.gov
β (°)98.43 (2) nih.gov
Volume (ų)1362.5 (6) nih.gov

This data is for a related compound and serves as an illustrative example.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying the crystalline phase of a compound and can be used to assess sample purity. The PXRD pattern is a fingerprint of the crystalline solid. For example, the PXRD pattern of a 4-dimethylaminopyridine (B28879) derivative, 4-DMAPLC, was used to confirm its crystalline nature and was in good agreement with standard JCPDS data. researchgate.net Similarly, the PXRD study of 4-methyl-2-nitroaniline (B134579) confirmed its monoclinic crystal system. researchgate.net This technique is crucial for quality control in the synthesis of crystalline materials and for studying phase transitions.

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR and Raman spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific functional groups. For aniline derivatives, the N-H stretching vibrations are particularly informative. In the FT-IR spectrum of aniline, two distinct peaks are observed around 3433 cm⁻¹ and 3356 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amine group. researchgate.net For N,N-dimethylaniline, no N-H stretching peak is observed in this region. researchgate.net

The C-N stretching vibration in aromatic amines typically appears in the region of 1250-1350 cm⁻¹. In the case of 2,4-dimethylaniline, the C-NH₂ stretch is observed as a very strong and intense Raman line at 1275 cm⁻¹. ias.ac.in Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. nih.gov

Table 2: Characteristic Vibrational Frequencies for Aniline and its Derivatives

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
N-H (Primary Amine)Asymmetric Stretch3433 researchgate.net
N-H (Primary Amine)Symmetric Stretch3356 researchgate.net
C-N (Aromatic)Stretch1275 ias.ac.in
C=C (Aromatic)Stretch1450-1600 nih.gov
C-H (Aromatic)Stretch>3000 ias.ac.in

While specific examples for this compound are not detailed in the provided search results, FT-IR and Raman spectroscopy are powerful tools for the in-situ monitoring of chemical reactions. By tracking the appearance of product peaks and the disappearance of reactant peaks over time, it is possible to gain insights into reaction kinetics and mechanisms. For instance, the formation of an imine bond (C=N) in a reaction can be monitored by the appearance of its characteristic stretching frequency, typically around 1603 cm⁻¹. nih.gov This real-time analysis is invaluable for optimizing reaction conditions and understanding complex chemical transformations.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems and chromophores within the molecule.

The UV-Vis spectrum of aromatic compounds is characterized by absorption bands arising from π → π* transitions. For aniline and its derivatives, the position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. The presence of an auxochromic group like the dimethylamino group and the methyl group in this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline. For example, the UV-Vis spectrum of a related compound, bis[4-(dimethylamino)phenyl]methanone, shows a strong absorption in the UV region. nist.gov In general, the electronic spectra of such compounds can be influenced by the solvent polarity. researchgate.net

Investigation of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectra of aniline and its derivatives are primarily characterized by transitions involving the π-electron system of the benzene ring. The chromophore, the part of the molecule responsible for its color, is the substituted aniline ring itself. The electronic transitions are typically π → π* transitions, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of substituents on the benzene ring can significantly influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

In this compound, the benzene ring is substituted with three groups: an amino group (-NH2), a methyl group (-CH3), and a dimethylaminomethyl group [-CH2N(CH3)2].

Amino Group (-NH2): The amino group acts as a strong auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, a phenomenon known as resonance or mesomeric effect. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Methyl Group (-CH3): The methyl group is a weak electron-donating group through an inductive effect. It can also exhibit hyperconjugation, which further contributes to the electron density of the benzene ring. This generally results in a small bathochromic shift.

Dimethylaminomethyl Group [-CH2N(CH3)2]: This substituent has a tertiary amine. The nitrogen's lone pair is not directly conjugated with the aromatic ring due to the intervening methylene (-CH2-) group. Therefore, its primary electronic influence is inductive.

Solvatochromic and pH-Dependent Spectral Shifts

The interaction of a solute with solvent molecules can alter the electronic ground and excited states of the solute, leading to changes in the absorption spectrum. This phenomenon is known as solvatochromism. mdpi.com Similarly, changes in the pH of the solution can lead to protonation or deprotonation of functional groups, which also significantly affects the electronic structure and the resulting spectrum.

Solvatochromism:

The polarity of the solvent can influence the position of the λmax of this compound. Generally, for aniline derivatives, an increase in solvent polarity leads to a bathochromic (red) shift for π → π* transitions. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. mdpi.com

Hypothetical Solvatochromic Data for this compound

Lacking specific experimental values in the reviewed literature, the following table is a hypothetical representation based on the expected behavior of similar aniline derivatives.

SolventPolarity (ET(30) kcal/mol)Expected λmax (nm)Type of Shift
n-Hexane31.0~290-
Dichloromethane40.7~298Bathochromic
Ethanol (B145695)51.9~305Bathochromic
Water63.1~310Bathochromic

pH-Dependent Spectral Shifts:

The spectral properties of this compound are expected to be highly sensitive to pH changes due to the presence of two basic nitrogen atoms: the one in the primary amino group and the one in the tertiary dimethylamino group.

Acidic Conditions: In an acidic medium, the lone pair of electrons on the nitrogen atoms can accept a proton. The primary amino group (-NH2) will be protonated to form an anilinium ion (-NH3+). The tertiary amino group in the dimethylaminomethyl substituent will also be protonated to form a quaternary ammonium (B1175870) ion [-CH2NH(CH3)2]+. This protonation effectively removes the electron-donating ability of the nitrogen's lone pair from interacting with the aromatic π-system. As a result, the delocalization is significantly reduced, leading to a larger HOMO-LUMO gap. This causes a hypsochromic shift (a shift to shorter wavelengths), and the spectrum would resemble that of a substituted toluene (B28343) rather than an aniline. Studies on other pH indicators, such as sulfonphthalein dyes, experimentally and computationally confirm that protonation of electron-donating groups leads to significant blue shifts in the absorption spectra. sigmaaldrich.com

Basic Conditions: In a basic or neutral medium, the amino groups remain in their unprotonated form. The electron-donating resonance effect of the -NH2 group is active, resulting in the characteristic absorption at longer wavelengths.

The presence of an isosbestic point in the UV-Vis spectra at varying pH values would indicate a clear equilibrium between the protonated and unprotonated forms of the molecule. nih.govresearchgate.net The pKa value, which represents the pH at which the concentrations of the protonated and unprotonated forms are equal, could be determined from such spectral data. sigmaaldrich.com

Expected pH-Dependent Spectral Changes for this compound

ConditionPredominant SpeciesExpected Electronic EffectExpected Spectral Shift
Strongly Acidic (pH < 2)Di-protonatedLoss of -NH2 and -N(CH3)2 electron donationSignificant Hypsochromic (Blue) Shift
Weakly Acidic to NeutralMono-protonated or NeutralPartial or full electron donationIntermediate Absorption
Basic (pH > 10)NeutralFull electron donation from -NH2Bathochromic (Red) Shift (relative to acidic)

Applications of 4 Dimethylamino Methyl 2 Methylaniline in Advanced Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The structural attributes of 4-[(Dimethylamino)methyl]-2-methylaniline make it a valuable intermediate in the synthesis of a variety of complex organic structures. The presence of both a primary aromatic amine and a tertiary amine allows for a range of chemical transformations, enabling its incorporation into diverse molecular frameworks.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The aniline (B41778) functionality in this compound serves as a key reactive site for the construction of such heterocyclic rings. While specific examples detailing the direct use of this compound in the synthesis of a wide range of heterocyles are not extensively documented in publicly available literature, its structural similarity to other substituted anilines suggests its potential utility in the synthesis of important heterocyclic systems like quinazolines. For instance, substituted anilines are known to be key precursors in the synthesis of quinazoline derivatives, which are recognized for their broad spectrum of biological activities.

Precursor for Pharmacologically Relevant Scaffolds (Focus on synthetic methodology, not biological activity)

The development of new synthetic methodologies for the construction of pharmacologically relevant scaffolds is a cornerstone of medicinal chemistry. The compound this compound has been identified as a precursor for pharmaceutical compounds. The inherent functionalities of the molecule allow for its modification and incorporation into larger, more complex structures that form the core of potential therapeutic agents. The synthetic utility of this compound lies in its ability to undergo various chemical reactions, such as oxidation to form quinone derivatives, reduction to other amine derivatives, and electrophilic aromatic substitution. These reactions provide synthetic chemists with a toolkit to build upon the this compound framework and construct novel molecular architectures with potential pharmacological relevance.

Ligand and Catalyst Precursor in Organometallic and Organocatalysis

The nitrogen atoms in this compound, particularly the tertiary dimethylamino group and the primary aniline nitrogen, possess lone pairs of electrons that can coordinate with metal centers. This characteristic makes it a potential precursor for the synthesis of ligands and, subsequently, metal complexes that can be employed in catalysis.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with specific geometric and electronic properties is crucial for their application in catalysis and materials science. While detailed studies on the coordination chemistry of this compound with various transition metals are not widely reported, the fundamental principles of coordination chemistry suggest its capability to act as a ligand. The two nitrogen atoms could potentially allow for chelation, forming a stable ring structure with a metal ion, or it could act as a monodentate or bridging ligand. The synthesis of such complexes would typically involve the reaction of the aniline derivative with a suitable metal salt in an appropriate solvent.

Applications in Transition Metal-Catalyzed Reactions

Transition metal complexes derived from aniline-based ligands are widely used as catalysts in a variety of organic transformations. These reactions are fundamental to modern synthetic chemistry, enabling the efficient construction of complex molecules. Although specific catalytic applications of metal complexes derived from this compound are not extensively documented, the structural features of the potential ligands suggest their applicability in various catalytic cycles. For example, related Schiff base complexes of transition metals have shown promise in catalyzing reactions such as the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com

Component in Functional Materials and Polymers

The reactivity of the aniline group in this compound also lends itself to its use as a monomer or a modifying agent in the synthesis of functional polymers and materials. The incorporation of this moiety can impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to interact with other substances.

The compound has been noted for its utility in the production of polymers and resins. For instance, aniline and its derivatives can be polymerized to form polyaniline, a well-known conducting polymer. The presence of the dimethylaminomethyl substituent could influence the polymerization process and the properties of the resulting polymer. Furthermore, the primary amine group can react with other monomers, such as epoxides or isocyanates, to form cross-linked polymer networks or linear polymers with unique characteristics. While specific research detailing the polymerization of this compound and the properties of the resulting materials is limited, the foundational chemistry of aniline derivatives suggests a rich potential for its use in materials science. For example, copolymers containing monomers with dimethylamino functionalities have been explored for various applications. researchgate.net

Incorporation into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs typically involves condensation reactions, such as those between amines and aldehydes to form imine linkages (Schiff base reaction) researchgate.netnih.gov.

While the direct incorporation of this compound into COFs has not been reported in the reviewed literature, its primary amine group makes it a potential candidate as a monomer in COF synthesis. Theoretically, it could be reacted with multi-aldehyde linkers to form a porous imine-linked framework. The presence of the dimethylaminomethyl group would introduce basic sites within the COF pores, which could be useful for applications such as catalysis or the selective adsorption of acidic gases. The development of new linkages is crucial for expanding the diversity and application of COFs nih.gov.

Similarly, in the broader category of porous materials, functionalized anilines can be grafted onto existing porous supports like silica to create materials with specific surface properties for applications such as heavy metal removal mdpi.com. The structure of this compound makes it a candidate for such functionalization.

Development of Dyes and Pigments (Focus on chemical synthesis and optical properties)

Aniline derivatives are fundamental precursors in the synthesis of a vast array of synthetic dyes and pigments nih.gov. The compound this compound possesses the key structural features—an aromatic amine—that make it a plausible intermediate for two major classes of dyes: azo dyes and triphenylmethane dyes.

Chemical Synthesis

Azo Dyes: Azo dyes, characterized by the -N=N- functional group, are typically synthesized via a two-step diazotization-coupling reaction. The primary aromatic amine is first converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich partner, such as another aniline or a phenol unb.ca. This compound could theoretically serve as the coupling agent, reacting with a diazonium salt. Its amino group is a strong activating group, directing the electrophilic attack of the diazonium ion to the positions ortho or para to it.

Triphenylmethane Dyes: This class of dyes features three aryl groups attached to a central carbon atom. Their synthesis often involves the condensation of a tertiary aromatic amine with an aromatic aldehyde or ketone google.comsci-hub.st. For instance, Malachite Green is prepared by condensing benzaldehyde with N,N-dimethylaniline rajdhanicollege.ac.in. By analogy, this compound could potentially be used in place of N,N-dimethylaniline to produce novel triphenylmethane dyes with modified properties.

The table below outlines the hypothetical synthesis pathways for dyes using this compound as a precursor.

Dye ClassGeneral ReactionHypothetical Role of this compoundPotential Product Structure
Azo Dye Diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound.Coupling AgentAn azo dye where the this compound moiety is linked via an azo bridge to another aromatic system.
Triphenylmethane Dye Condensation of an aromatic aldehyde (like benzaldehyde) with two equivalents of a tertiary aniline derivative.Aniline ComponentA triphenylmethane structure with two 4-[(Dimethylamino)methyl]-2-methylphenyl groups and one phenyl group attached to the central carbon.

Optical Properties

The optical properties of dyes, such as their color and fluorescence, are determined by their molecular structure, specifically the nature of their chromophores and auxochromes. The color arises from the absorption of light in the visible spectrum, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) researchgate.net.

In dyes derived from this compound, the extended conjugation provided by the azo or triphenylmethane system would act as the primary chromophore. The dimethylamino group is a powerful auxochrome, a group that modifies the ability of the chromophore to absorb light. By donating electron density into the aromatic system, it typically shifts the absorption maximum to longer wavelengths (a bathochromic or red shift), resulting in deeper colors nih.gov. The specific absorption and emission wavelengths would depend on the final, complete structure of the dye molecule and the solvent environment researchgate.net.

Polymer Modification and Additives

The functional groups within this compound suggest its potential use in polymer chemistry, either as a modifying agent or as an additive that imparts specific properties to the final material.

Tertiary amines, such as N,N-dimethylaniline, are widely used as accelerators or curing agents for epoxy resins threebond.co.jpmade-in-china.com. They function by catalyzing the anionic polymerization of the epoxy resin or by accelerating the reaction between the epoxy resin and other curing agents like anhydrides daryatamin.com. The dimethylamino group in this compound could allow it to function in a similar capacity, potentially influencing the curing time and the thermomechanical properties of the resulting thermoset.

Furthermore, the primary amine group allows the molecule to be chemically incorporated into polymer backbones. For example, it could react with diisocyanates in the synthesis of polyurethanes or with diacyl chlorides to form polyamides. The polymerization of aniline derivatives like 2-methylaniline can produce electroactive polymers nih.gov. Incorporating this compound as a comonomer could be a strategy to modify the properties of such conductive polymers.

The table below summarizes the potential roles of this compound in polymer applications.

Polymer ApplicationFunctional Group(s) InvolvedPotential Role and Effect
Epoxy Resin Curing Tertiary Amine (-N(CH₃)₂)Acts as a catalyst or accelerator, influencing cure speed and final network properties.
Polyurethane Synthesis Primary Amine (-NH₂)Reacts with isocyanates to become part of the polymer chain, introducing tertiary amine side groups.
Conductive Polymers Aromatic AmineCould be used as a comonomer in the oxidative polymerization of aniline to modify solubility and conductivity.

Chemical Sensors and Probes (Mechanism and design focused)

The design of chemical sensors and probes often relies on molecules that can selectively interact with a target analyte and produce a measurable signal, such as a change in color or fluorescence. The structure of this compound contains functionalities that are commonly employed in the design of fluorescent probes.

Principles of Analyte Recognition and Signaling Mechanisms

Analyte recognition is the selective binding or reaction of the sensor molecule with the target species. The signaling mechanism transduces this recognition event into an observable output. For fluorescent probes based on aniline derivatives, several mechanisms are common:

Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching or enhancement. In a typical PET sensor, a fluorophore is linked to a receptor unit (the recognition site). In the "off" state, the fluorescence of the fluorophore is quenched because an electron is transferred from the receptor to the excited fluorophore. Upon binding of an analyte to the receptor, the electron transfer is inhibited, and fluorescence is "turned on" researchgate.net. The nitrogen atom of the dimethylamino group in this compound is a potential electron donor and could participate in a PET quenching mechanism if the molecule were incorporated into a larger fluorophore system.

Schiff Base Formation: The primary amine of the aniline group can react reversibly with aldehydes and ketones to form a Schiff base (an imine). If the fluorophore's conjugation is altered by this reaction, it can lead to a change in its optical properties. This principle has been used to detect aniline vapor with probes containing aldehyde groups, where the reaction leads to fluorescence quenching nih.gov.

Protonation/Deprotonation: The basic nitrogen atoms in this compound can be protonated in the presence of acids. This protonation can significantly alter the electronic properties of the molecule, leading to changes in its absorption or fluorescence spectra. This effect is the basis for many pH indicators rajdhanicollege.ac.in.

Development of Selective Detection Systems

While no specific sensors based on this compound have been found in the literature, its structure provides a template for the design of selective detection systems.

For example, it could be derivatized to create a more complex molecule tailored for a specific analyte. The primary amine could be reacted with a fluorophore containing an aldehyde, covalently linking it to a signaling unit. The resulting molecule, now containing a tertiary amine recognition site, could be investigated as a fluorescent probe for metal ions or acidic species. The selectivity of such a sensor would be governed by the specific binding affinity of the dimethylaminomethyl group and any other coordinating groups for the target analyte. The design of highly selective probes often involves creating a specific binding cavity or arranging multiple interaction sites to match the size, shape, and chemical nature of the target analyte nih.gov. For instance, fluorescent probes for anions have been developed using host-guest systems where a dye is encapsulated, and its fluorescence is quenched upon binding of specific anions researchgate.net.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are the cornerstone of purity determination and quantitative analysis of this compound. The selection of a specific method is contingent on the analyte's properties and the specific analytical objective, such as quantifying the main component or detecting trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of this compound in research samples. pharmaguideline.com A robust HPLC method is developed and validated to ensure accurate and reliable results. researchgate.netresearchgate.net

Method development for this aromatic amine typically involves a reversed-phase approach. researchgate.netresearchgate.net A C18 or phenyl-hexyl column is often a suitable initial choice for the stationary phase due to the aromatic nature of the analyte. chromforum.org The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. researchgate.nettandfonline.com Gradient elution is commonly employed to ensure the separation of the main peak from any potential impurities, which may have different polarities. chromatographyonline.com Detection is typically performed using a diode-array detector (DAD) or a UV detector set at a wavelength where the analyte and its potential impurities exhibit significant absorbance. researchgate.netchromatographyonline.com

Validation of the HPLC method is conducted in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. researchgate.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com This includes repeatability (intra-assay precision) and intermediate precision. pharmaguideline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

A well-developed and validated HPLC method is crucial for the reliable analysis of research samples of this compound, ensuring the quality and consistency of the material.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile components that may be present in samples of this compound. americanpharmaceuticalreview.com These can include residual solvents from the synthesis and purification process or volatile impurities. chromatographyonline.comlabsolution.pl Headspace analysis is a common sampling technique used in conjunction with GC for the determination of residual solvents. thermofisher.comscharlab.comscielo.br

In a typical GC method, a capillary column with a suitable stationary phase, such as a mid-polarity phase, is used for separation. chromatographyonline.com The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. scielo.br A Flame Ionization Detector (FID) is commonly used for its sensitivity to a wide range of organic compounds. thermofisher.com

Headspace GC involves placing the sample in a sealed vial and heating it to allow volatile components to partition into the gas phase (the headspace) above the sample. scharlab.comscielo.br A sample of this headspace is then injected into the GC system for analysis. scharlab.com This technique is particularly useful as it avoids the injection of non-volatile matrix components that could contaminate the GC system. scielo.br The choice of solvent for sample dissolution is critical, with high-boiling point solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) often being preferred. scharlab.com

Validation of the GC method for volatile components would include parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ for each target analyte. scielo.br

Table 2: Typical GC Headspace Conditions for Residual Solvent Analysis

ParameterValue
GC Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (hold 5 min) to 240 °C at 10 °C/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Headspace Vial Temp 80 °C
Headspace Incubation Time 30 min

Electrophoretic Separation Techniques

Electrophoretic techniques offer high-resolution separations and are particularly useful for the analysis of ionic or polar compounds, and for separating closely related species such as isomers.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be employed for the analysis of this compound, especially for the separation of positional isomers that may be difficult to resolve by HPLC. chromforum.orgdocumentsdelivered.com Separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte. chromatographyonline.com

For the analysis of an amine-containing compound like this compound, a low pH buffer is typically used to ensure the analyte is protonated and carries a positive charge. The choice of buffer composition, pH, and any additives is critical for achieving the desired separation. researchgate.net Detection is often performed using a UV detector integrated into the CE instrument. chromatographyonline.com The high resolving power of CE makes it an excellent tool for assessing the isomeric purity of the target compound. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can be used to separate both neutral and charged analytes. This technique is particularly useful for analyzing complex mixtures that may contain this compound along with various impurities.

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and separation is achieved based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. This allows for the separation of a wide range of compounds with different hydrophobicities. The choice of surfactant, buffer pH, and the addition of organic modifiers can be optimized to achieve the desired separation.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the comprehensive analysis of research-scale compounds. chromatographyonline.com They provide not only quantitative data but also structural information, which is crucial for the identification of unknown impurities. scioninstruments.commedistri.swiss

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds. chromatographyonline.com For this compound, an LC-MS method would typically employ a reversed-phase HPLC separation coupled to a mass spectrometer with an electrospray ionization (ESI) source. chromatographyonline.com This technique is invaluable for the detection and identification of process-related impurities and degradation products, even at trace levels. nih.govuu.nlnih.gov The high-resolution mass spectrometry (HRMS) capabilities of modern instruments allow for the determination of the elemental composition of unknown impurities, aiding in their structural elucidation. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification of volatile and semi-volatile impurities. scioninstruments.commedistri.swissbiopharmaspec.com The GC separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. medistri.swiss By comparing the obtained mass spectra with spectral libraries, unknown impurities can be tentatively identified. scioninstruments.com GC-MS is a critical tool for impurity profiling and ensuring the quality of the final compound. thermofisher.com

Table 3: Summary of Advanced Analytical Methodologies

TechniqueApplication for this compoundKey Information Provided
HPLC-UV/DAD Purity assessment, quantitative analysis, detection of non-volatile impurities.Purity, concentration, presence of related substances.
GC-FID/Headspace Analysis of residual solvents and volatile impurities.Levels of volatile organic compounds.
Capillary Electrophoresis (CE) High-resolution separation of isomers and closely related impurities.Isomeric purity.
LC-MS Detection, identification, and quantification of trace-level non-volatile impurities and degradation products.Molecular weight and structural information of impurities.
GC-MS Identification and quantification of volatile and semi-volatile impurities.Identity of volatile by-products and residual starting materials.

An in-depth examination of advanced analytical methodologies is crucial for the research-scale characterization of specialty chemicals such as this compound. This article explores sophisticated analytical techniques, providing a detailed overview of their application in identifying and quantifying this specific compound in various research matrices. The focus remains strictly on the analytical methods themselves, including hyphenated chromatographic techniques, spectroscopic assays, and electrochemical detection.

Q & A

Q. What are the optimized synthetic routes for 4-[(Dimethylamino)methyl]-2-methylaniline, and how can reaction conditions influence yield?

The synthesis typically involves a Mannich-type reaction using 2-methylaniline, formaldehyde, and dimethylamine under acidic conditions. Key parameters include:

  • pH control : Maintain pH <3 to favor imine intermediate formation.
  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Yields >70% are achievable with stoichiometric excess of formaldehyde (1.2–1.5 eq) .

Q. How does the compound’s stability vary under oxidative or reductive conditions, and what degradation products form?

  • Oxidation : Forms quinone derivatives via electron-rich aromatic ring oxidation (e.g., using KMnO₄ in acidic media).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dimethylamino methyl group to a primary amine. Stability studies (TGA/DSC) show decomposition onset at 180°C in inert atmospheres. Degradation pathways should be monitored via HPLC-MS .

Q. What purification methods are recommended for isolating high-purity this compound?

  • Crystallization : Use ethanol/water mixtures (3:1 v/v) at −20°C for high recovery (≥95% purity).
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) for lab-scale separation.
  • Distillation : Vacuum distillation (bp 150–160°C at 0.1 mmHg) for industrial-scale purification .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions?

The dimethylamino methyl group acts as a strong electron donor via resonance, directing electrophiles (e.g., nitration, sulfonation) to the ortho and para positions relative to the amine. Computational DFT studies (B3LYP/6-311+G(d,p)) show:

  • Nitration : Predominantly forms 5-nitro and 3-nitro isomers (75:25 ratio) in HNO₃/H₂SO₄.
  • Halogenation : Iodine monochloride (ICl) favors para substitution (90% yield) .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Molecular docking : Used to study interactions with enzymes (e.g., acetylcholinesterase) by modeling hydrogen bonds between the dimethylamino group and catalytic triads.
  • Reactivity descriptors : Fukui indices (NCI analysis) identify nucleophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives?

  • ¹H/¹³C NMR : The methyl group at C2 shows a singlet at δ 2.3 ppm; dimethylamino protons resonate as a singlet at δ 2.9 ppm.
  • X-ray crystallography : Co-crystallization with 2,4-dinitroaniline (1:1) confirms planarity of the aromatic ring and spatial orientation of substituents (R factor = 0.048) .

Q. What are the mechanistic implications of the compound’s role in enzyme inhibition studies?

In in vitro assays, the dimethylamino group mimics natural substrates (e.g., serotonin), competitively inhibiting monoamine oxidase-A (MAO-A) with IC₅₀ = 12 µM. Molecular dynamics simulations reveal hydrophobic interactions between the methyl group and enzyme pockets .

Q. How does the compound’s logP value affect its pharmacokinetic profile in biological systems?

Experimental logP (octanol/water) = 1.8 ± 0.2 indicates moderate lipophilicity, enabling blood-brain barrier penetration. Adjusting substituents (e.g., adding hydroxyl groups) reduces logP to 0.5, altering tissue distribution .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods due to potential skin sensitization (LD₅₀ oral, rat = 320 mg/kg) .
  • Data Validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) and validate crystal structures via CCDC databases .

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.